molecular formula C16H24N4O3S B2826035 5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1172280-32-8

5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2826035
CAS No.: 1172280-32-8
M. Wt: 352.45
InChI Key: VSILGSWXPPQVDE-UHFFFAOYSA-N
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Description

5-Methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a benzimidazole core substituted with a methoxy group and a piperazine moiety, makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution reactions. The benzimidazole intermediate is reacted with 1-(propylsulfonyl)piperazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzimidazole core or the sulfonyl group, potentially yielding amine or thiol derivatives.

    Substitution: The piperazine moiety allows for various substitution reactions, where different alkyl or aryl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, 5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a potential candidate for further drug development.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Studied for its potential as a therapeutic agent.

Uniqueness

Compared to similar compounds, 5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole core with a piperazine moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-methoxy-2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-3-10-24(21,22)20-8-6-19(7-9-20)12-16-17-14-5-4-13(23-2)11-15(14)18-16/h4-5,11H,3,6-10,12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSILGSWXPPQVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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